3-Bromothiophene-2-carboxamide
Overview
Description
3-Bromothiophene-2-carboxamide, also known as BTCA, is a heterocyclic compound. It has a molecular weight of 206.06 g/mol and its IUPAC name is 3-bromo-2-thiophenecarboxamide .
Synthesis Analysis
The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was observed by a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .
Scientific Research Applications
Anti-norovirus Agents
3-Bromothiophene-2-carboxamide is used in the synthesis of heterocyclic carboxamide derivatives, which have shown potent anti-norovirus activity . The structure-activity relationship (SAR) of these derivatives has been studied, and it was found that halogen substituents on the heterocyclic scaffold significantly enhance their anti-norovirus potency .
Biochemical Research
This compound is a brominated thiophene used for biochemical research .
Synthesis of 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide
3-Bromothiophene-2-carboxamide can be used in the synthesis of 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide .
Stille Cross-Coupling Reactions
3-Bromothiophene-2-carboxamide is used in Stille cross-coupling conditions, which are used to couple the resin-bound peptide .
properties
IUPAC Name |
3-bromothiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXUWNXTRUZHNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345592 | |
Record name | 3-bromothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromothiophene-2-carboxamide | |
CAS RN |
78031-18-2 | |
Record name | 3-bromothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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